molecular formula C12H12FN5O2S2 B2383034 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide CAS No. 886937-61-7

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide

Cat. No. B2383034
CAS RN: 886937-61-7
M. Wt: 341.38
InChI Key: UUROMDFTXDECOD-UHFFFAOYSA-N
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Description

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide is a useful research compound. Its molecular formula is C12H12FN5O2S2 and its molecular weight is 341.38. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antitubercular Activity: The compound’s structure suggests potential antitubercular activity. Researchers have synthesized derivatives with modifications around the thiadiazole and ureido moieties to enhance efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) . Investigating its interactions with bacterial enzymes and cell membranes could lead to novel antitubercular agents.

Organic Synthesis and Transition Metal Catalysis

Suzuki–Miyaura Coupling: The compound contains a boron atom, making it suitable for Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds. The compound’s boron moiety can participate in transmetalation, transferring nucleophilic organic groups to palladium catalysts . Researchers have tailored various boron reagents for specific SM coupling conditions, emphasizing mild reaction conditions and functional group tolerance.

Materials Science

Fluorinated Pyrazoles: The compound’s fluorophenyl group contributes to its unique properties. For instance, researchers have synthesized a fluorinated pyrazole derivative containing a 4-fluorophenyl moiety. This compound exhibits interesting reactivity and could find applications in materials science . Further exploration of its electronic and optical properties may reveal novel materials.

Future Directions

Future research could explore the potential biological activities of this compound, given that similar compounds have shown a wide range of activities . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties.

properties

IUPAC Name

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O2S2/c1-14-9(19)6-21-12-18-17-11(22-12)16-10(20)15-8-4-2-7(13)3-5-8/h2-5H,6H2,1H3,(H,14,19)(H2,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUROMDFTXDECOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

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